(R)-(+)-1,2-Epoxybutane
Overview
Description
Scientific Research Applications
®-(+)-1,2-Epoxybutane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides and their biological activity.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral intermediates for active pharmaceutical ingredients.
Industry: Utilized in the production of polymers, resins, and other materials due to its reactivity and ability to form cross-linked structures.
Mechanism of Action
Target of Action
As an epoxide, it is likely to interact with various biological macromolecules, such as proteins and nucleic acids, due to its highly reactive three-membered ring structure .
Mode of Action
The mode of action of ®-(+)-1,2-Epoxybutane is primarily through its ability to react with nucleophilic sites in biological molecules. The epoxide ring is highly strained and can be opened by nucleophilic attack, leading to covalent modification of proteins, nucleic acids, and other cellular components . This can disrupt normal cellular functions and lead to various downstream effects.
Biochemical Pathways
This could potentially lead to a wide range of downstream effects, including altered gene expression, disrupted protein function, and cellular toxicity .
Pharmacokinetics
Its metabolism would likely involve enzymatic epoxide ring opening, potentially by epoxide hydrolases, leading to less reactive and more easily excreted metabolites .
Result of Action
The molecular and cellular effects of ®-(+)-1,2-Epoxybutane are likely to be diverse due to its potential to react with a wide range of biological molecules. This could include covalent modification of proteins or nucleic acids, leading to altered function or damage. At the cellular level, this could result in a variety of responses, including altered cell signaling, cytotoxicity, and potentially cell death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of ®-(+)-1,2-Epoxybutane. Factors such as temperature and pH could affect its reactivity and stability, while biological factors, such as the presence of specific enzymes, could influence its metabolism and therefore its bioavailability and toxicity .
Biochemical Analysis
Biochemical Properties
®-(+)-1,2-Epoxybutane plays a significant role in biochemical reactions due to its reactive epoxide group. This compound interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with monooxygenases, which catalyze the epoxidation of alkenes to form epoxides like ®-(+)-1,2-Epoxybutane . Additionally, it can interact with glutathione S-transferases, which facilitate the conjugation of glutathione to the epoxide, aiding in detoxification processes .
Cellular Effects
®-(+)-1,2-Epoxybutane influences various cellular processes. It has been observed to cause irritation and inflammation in nasal passageways and lungs in animal studies . At the cellular level, it can affect cell signaling pathways and gene expression, potentially leading to changes in cellular metabolism. The compound’s reactivity with cellular proteins can result in the formation of adducts, which may disrupt normal cellular functions .
Molecular Mechanism
The molecular mechanism of ®-(+)-1,2-Epoxybutane involves its interaction with nucleophilic sites on biomolecules. The epoxide group can form covalent bonds with amino acids in proteins, leading to enzyme inhibition or activation. For example, it can inhibit cytochrome P450 enzymes by forming a stable adduct with the heme group . This interaction can result in altered metabolic pathways and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-(+)-1,2-Epoxybutane can change over time. The compound is relatively stable under standard conditions but can degrade when exposed to heat or light . Long-term exposure to ®-(+)-1,2-Epoxybutane in in vitro studies has shown that it can cause persistent cellular damage and affect cellular functions over time .
Dosage Effects in Animal Models
The effects of ®-(+)-1,2-Epoxybutane vary with different dosages in animal models. At low doses, it may cause mild irritation, while higher doses can lead to severe toxicity, including respiratory distress and organ damage . Chronic exposure to high doses has been associated with carcinogenic effects, such as the development of tumors in the nasal cavity and lungs .
Metabolic Pathways
®-(+)-1,2-Epoxybutane is involved in several metabolic pathways. It can be metabolized by epoxide hydrolases, which convert the epoxide to a diol, making it more water-soluble and easier to excrete . Additionally, it can undergo conjugation with glutathione, facilitated by glutathione S-transferases, leading to the formation of mercapturic acid derivatives .
Transport and Distribution
Within cells and tissues, ®-(+)-1,2-Epoxybutane is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transport proteins, such as albumin, which aids in its distribution throughout the body . The compound’s lipophilic nature allows it to accumulate in fatty tissues, potentially leading to prolonged exposure effects .
Subcellular Localization
®-(+)-1,2-Epoxybutane can localize to various subcellular compartments, including the endoplasmic reticulum and mitochondria. Its localization is influenced by its interactions with specific targeting signals and post-translational modifications . In the endoplasmic reticulum, it can interact with cytochrome P450 enzymes, affecting their activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
®-(+)-1,2-Epoxybutane can be synthesized through several methods. One common approach involves the epoxidation of 1-butene using peracids such as peracetic acid or m-chloroperbenzoic acid. The reaction typically occurs under mild conditions and yields the desired epoxide with high selectivity.
Another method involves the asymmetric epoxidation of 1-butene using chiral catalysts. This approach allows for the selective formation of the ®-enantiomer of 1,2-epoxybutane. Chiral catalysts such as Jacobsen’s catalyst or Sharpless epoxidation reagents are often employed in this process.
Industrial Production Methods
In industrial settings, ®-(+)-1,2-epoxybutane is produced on a larger scale using similar epoxidation methods. The choice of catalyst and reaction conditions may vary to optimize yield and purity. Continuous flow reactors and other advanced technologies are often utilized to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-(+)-1,2-Epoxybutane undergoes various chemical reactions, including:
Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as water, alcohols, or amines, leading to the formation of diols, ethers, or amino alcohols, respectively.
Reduction: Reduction of the epoxide ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of butan-1-ol.
Oxidation: The compound can be further oxidized to form butane-1,2-diol using oxidizing agents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in the presence of a nucleophile and a suitable solvent, such as water or alcohol, at room temperature or slightly elevated temperatures.
Reduction: Conducted using LiAlH4 in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere conditions.
Oxidation: Performed using OsO4 or KMnO4 in aqueous or organic solvents, often at room temperature.
Major Products
Nucleophilic Substitution: Diols, ethers, amino alcohols.
Reduction: Butan-1-ol.
Oxidation: Butane-1,2-diol.
Comparison with Similar Compounds
®-(+)-1,2-Epoxybutane can be compared with other similar compounds, such as:
(S)-(-)-1,2-Epoxybutane: The enantiomer of ®-(+)-1,2-epoxybutane, which has the opposite chirality.
1,2-Epoxypropane (propylene oxide): A smaller epoxide with similar reactivity but different physical properties.
1,2-Epoxyhexane: A larger epoxide with similar chemical behavior but different steric and electronic effects.
The uniqueness of ®-(+)-1,2-epoxybutane lies in its specific chirality, which makes it valuable in asymmetric synthesis and the preparation of chiral compounds.
Properties
IUPAC Name |
(2R)-2-ethyloxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c1-2-4-3-5-4/h4H,2-3H2,1H3/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBACIKXCRWGCBB-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701315532 | |
Record name | (2R)-2-Ethyloxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701315532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3760-95-0 | |
Record name | (2R)-2-Ethyloxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3760-95-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2R)-2-Ethyloxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701315532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxirane, 2-ethyl-, (2R) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.903 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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